molecular formula C18H24N4O3S B5500080 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B5500080
M. Wt: 376.5 g/mol
InChI Key: DTYKBZSVKPPKMW-UHFFFAOYSA-N
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Description

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.15691181 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods and Chemical Properties

Several studies have focused on the synthesis of azaspiro and triazole derivatives, highlighting innovative approaches to create these compounds with potential biological activities. For instance, the synthesis of fluorinated N-phenyl- and N-benzyl-2-azaspiro derivatives demonstrated modifications that increased anticonvulsant activity compared to their analogues (J. Obniska et al., 2006). Another study presented an efficient synthesis of triazole-containing spiro dilactones, showcasing a method that yielded multifunctional compounds with high yields (T. Ghochikyan et al., 2016).

Biological Activities and Applications

The research on these chemical structures has also delved into their biological activities and potential therapeutic applications. A novel series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and evaluated against human coronavirus, demonstrating significant antiviral activities, which highlights the potential of these compounds in antiviral drug development (Çağla Begüm Apaydın et al., 2019). Another study explored the anticancer activities of triazole-spirodienone conjugates, revealing moderate to high potency against several cancer cell lines, suggesting these compounds as promising candidates for anticancer agents (L. Gu et al., 2017).

Properties

IUPAC Name

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-(3-methoxyphenyl)-4-methyl-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-20-16(14-4-3-5-15(12-14)23-2)19-22(17(20)26)13-21-8-6-18(7-9-21)24-10-11-25-18/h3-5,12H,6-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYKBZSVKPPKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=S)CN2CCC3(CC2)OCCO3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.